
4-Hydroxy-3-methoxy-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methoxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide is a complex organic compound with a unique structure that includes various functional groups such as hydroxyl, methoxy, nitro, and oxoindoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 5-nitro-2-oxoindoline-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine or chlorine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde derivatives.
Reduction: Formation of 4-hydroxy-3-methoxy-N’-(5-amino-2-oxoindolin-3-ylidene)benzohydrazide.
Substitution: Formation of various substituted benzohydrazide derivatives depending on the substituent used.
Scientific Research Applications
4-Hydroxy-3-methoxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
5-Nitro-2-oxoindoline-3-carbohydrazide: Another precursor used in the synthesis.
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde: A structurally related compound with similar functional groups.
Uniqueness
4-Hydroxy-3-methoxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
624726-03-0 |
|---|---|
Molecular Formula |
C16H12N4O6 |
Molecular Weight |
356.29 g/mol |
IUPAC Name |
4-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-3-methoxybenzamide |
InChI |
InChI=1S/C16H12N4O6/c1-26-13-6-8(2-5-12(13)21)15(22)19-18-14-10-7-9(20(24)25)3-4-11(10)17-16(14)23/h2-7,17,21,23H,1H3 |
InChI Key |
PIMJRJKYTIRMPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011257.png)
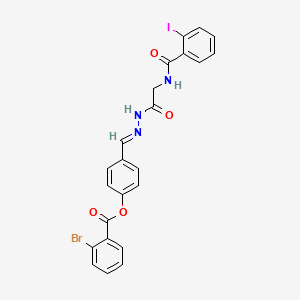
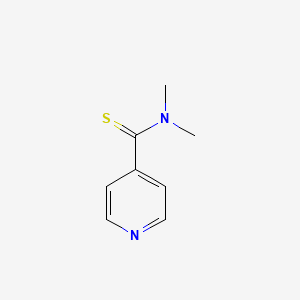
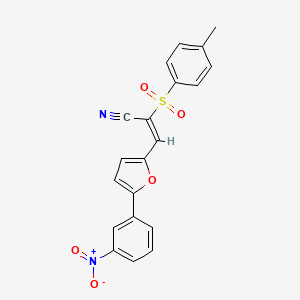
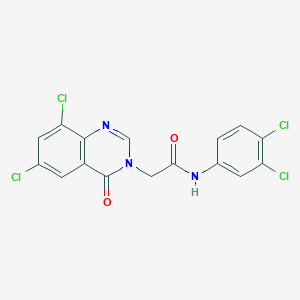
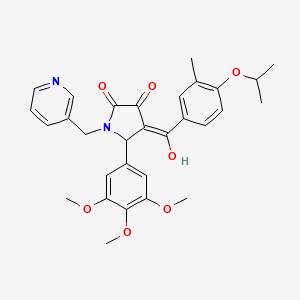
![N'-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12011287.png)

![N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide](/img/structure/B12011289.png)
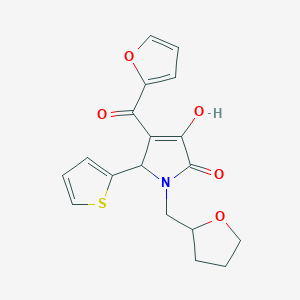
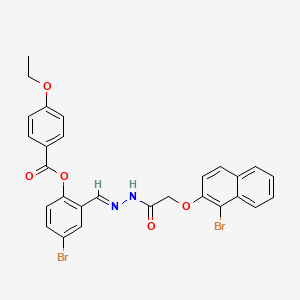
![butyl 4-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate](/img/structure/B12011315.png)

